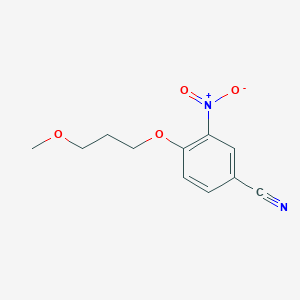
4-(3-Methoxypropoxy)-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxypropoxy)-3-nitrobenzonitrile, commonly known as MNBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBN is a nitrobenzonitrile derivative that has been synthesized using various methods.
Wirkmechanismus
Target of Action
The compound “4-(3-Methoxypropoxy)-3-nitrobenzonitrile” is chemically similar to Rabeprazole , a proton pump inhibitor (PPI). The primary target of this compound is likely the H+/K+ ATPase enzyme (proton pump) located in the gastric parietal cells .
Mode of Action
The compound works by inhibiting the proton pump, which is responsible for the final step in the production of gastric acid. By blocking this pump, it reduces the production of stomach acid .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acidity. This can affect various biochemical pathways, particularly those involved in the digestion of food and absorption of nutrients. It can also impact the pathways involved in the protection of the stomach lining from the damaging effects of acid .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely similar to those of Rabeprazole . After oral administration, peak plasma concentrations occur over a range of 2.0 to 5.0 hours. The compound is extensively metabolized, primarily by cytochromes P450 3A (CYP3A) and P450 2C19 (CYP2C19) in the liver . The plasma half-life ranges from 1 to 2 hours, and about 90% of the compound is excreted via the kidneys as metabolites .
Result of Action
The primary result of the compound’s action is a decrease in gastric acidity. This can provide relief from conditions where gastric acid directly worsens symptoms, such as duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD) .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-labile, meaning it is rapidly degraded in acid media and is more stable under alkaline conditions . Therefore, the pH of the stomach can impact the compound’s stability and efficacy. Additionally, factors such as diet, the presence of other medications, and individual variations in metabolism can also influence the compound’s action .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MNBN is its ease of synthesis. MNBN can be synthesized using simple and cost-effective methods. However, one of the limitations of MNBN is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
MNBN has great potential for various applications. One of the future directions for MNBN is in the development of organic electronic devices. MNBN can be used as a building block for the synthesis of new organic semiconductors with improved properties. Another future direction for MNBN is in the development of new therapeutic agents. MNBN's antioxidant properties may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the potential applications of MNBN in various fields.
Conclusion:
In conclusion, MNBN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBN can be synthesized using different methods and has been extensively studied for its potential applications in organic electronics and as a therapeutic agent. MNBN has low toxicity and has been shown to have antioxidant properties. MNBN has great potential for various applications, and further research is needed to fully understand its potential.
Synthesemethoden
MNBN can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzonitrile with 3-methoxypropyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of 4-(3-hydroxypropoxy)-3-nitrobenzonitrile with thionyl chloride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
MNBN has been extensively studied for its potential applications in various fields. One of the most significant applications of MNBN is in the field of organic electronics. MNBN has been used as a building block for the synthesis of organic semiconductors that can be used in the development of electronic devices such as solar cells, transistors, and light-emitting diodes.
Eigenschaften
IUPAC Name |
4-(3-methoxypropoxy)-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-5-2-6-17-11-4-3-9(8-12)7-10(11)13(14)15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNPWPWQDFFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-nitrobenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)
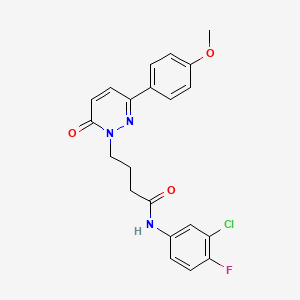
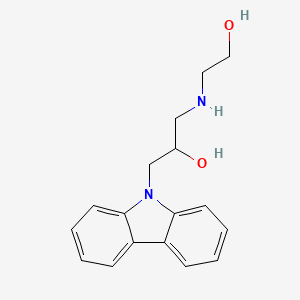

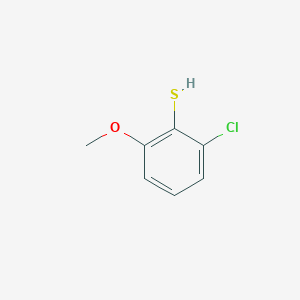
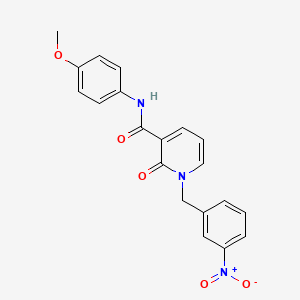

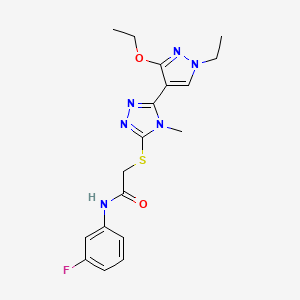
![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/no-structure.png)
![8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898827.png)
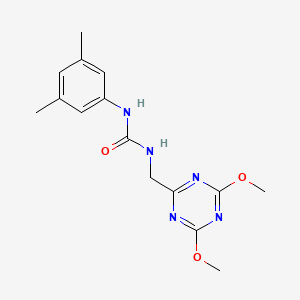
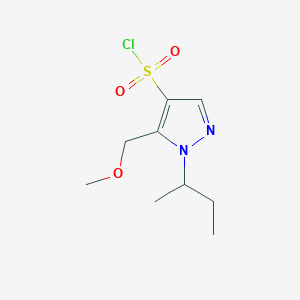
![Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2898831.png)
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2898835.png)